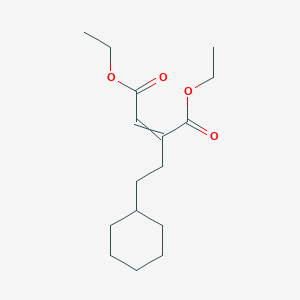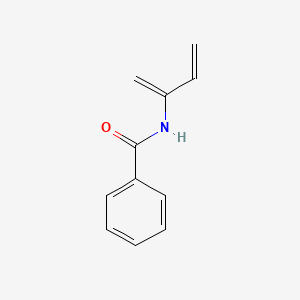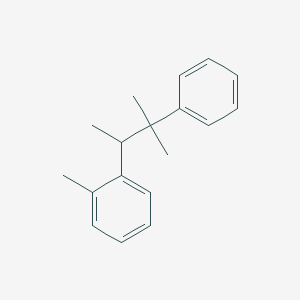![molecular formula C29H35N3O B14204263 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-40-6](/img/structure/B14204263.png)
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a quinoline moiety, a piperazine ring, and an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Ethenylation: The quinoline derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Piperazine Coupling: The ethenylated quinoline is reacted with a piperazine derivative under basic conditions to form the piperazine ring.
Octanone Addition: Finally, the piperazine derivative is coupled with an octanone chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antimicrobial, and anticancer agent due to the presence of the quinoline moiety.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known antimalarial agents.
Piperazine Derivatives: Compounds like buspirone and trazodone, which are used in the treatment of anxiety and depression.
Properties
CAS No. |
823216-40-6 |
|---|---|
Molecular Formula |
C29H35N3O |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1-[4-[4-(2-quinolin-4-ylethenyl)phenyl]piperazin-1-yl]octan-1-one |
InChI |
InChI=1S/C29H35N3O/c1-2-3-4-5-6-11-29(33)32-22-20-31(21-23-32)26-16-13-24(14-17-26)12-15-25-18-19-30-28-10-8-7-9-27(25)28/h7-10,12-19H,2-6,11,20-23H2,1H3 |
InChI Key |
BKDXSEFECWYEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)


![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)



